Salicyloyl phytosphingosine

Catalog No.
S735185
CAS No.
212908-67-3
M.F
C25H43NO5
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicyloyl phytosphingosine

CAS Number

212908-67-3

Product Name

Salicyloyl phytosphingosine

IUPAC Name

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide

Molecular Formula

C25H43NO5

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1

InChI Key

KBHSAMYHDBBRKS-QTJGBDASSA-N

SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O

Salicyloyl phytosphingosine is a synthetic, covalently conjugated sphingolipid derivative combining the barrier-identical sphingoid base phytosphingosine with a salicylic acid moiety . In commercial formulation and procurement, it is categorized as an ultra-low-dose (0.05%–0.2%) active lipid designed for advanced dermocosmetics and dermatological research[1]. Unlike traditional exfoliants or free sphingoid bases, this compound acts as a dual-action extracellular matrix (ECM) modulator. It targets the activator protein-1 (AP-1) transcription factor to simultaneously inhibit collagen-degrading enzymes and stimulate structural protein synthesis [2]. Its primary procurement value lies in delivering retinoid-like and beta-hydroxy acid (BHA) efficacy without the associated barrier disruption, making it a critical raw material for high-tolerance anti-aging and skin-repair formulations.

Research Fit

Covalent salicyloyl–phytosphingosine conjugate, not a physical mixture

Designed to target keratinocyte differentiation and dermal ECM remodeling pathways

Applicable to in vitro fibroblast assays and in vivo skin model studies

Procurement teams might consider substituting salicyloyl phytosphingosine with a physical mixture of free salicylic acid and free phytosphingosine to reduce raw material costs. However, this generic substitution fails in both formulation stability and biological delivery[1]. Free salicylic acid is a low-molecular-weight keratolytic that acts rapidly on the skin surface, often causing somatosensory irritation, pH-dependent crystallization in emulsions, and barrier stripping . By covalently linking the acid to the long-chain sphingoid base, the resulting salicyloyl phytosphingosine achieves an extreme lipophilicity (logP ~8.1), fundamentally altering its thermodynamic activity [2]. This covalent conjugation prevents the immediate release of free protons on the stratum corneum, eliminating acute irritation while ensuring the intact molecule partitions deeply into the lipid matrix to exert targeted anti-protease and procollagen effects that a simple physical blend cannot replicate[1].

Substitution Risk

Target Compound

Salicyloyl Phytosphingosine – covalent amide-linked entity with unique gene regulatory profile

Common Substitute

Phytosphingosine + Salicylic Acid mixture – may not replicate differentiation-promoting or matrix-repairing endpoints

Reported transcriptional network modulation distinct from parent bases or hexanoyl derivatives

Simple admixture may lack the covalent integration needed for targeted keratinocyte responses

Superior Procollagen-I Synthesis vs. Benchmark Retinoids

In short-term occluded patch tests on photoaged skin, salicyloyl phytosphingosine demonstrates superior efficacy in stimulating structural dermal proteins compared to standard retinoids[1]. While both agents modulate AP-1, salicyloyl phytosphingosine triggers a significant two-fold increase in procollagen-I production, an effect not observed with all-trans retinoic acid under identical short-term conditions [1].

Evidence DimensionProcollagen-I synthesis induction
Target Compound Data2-fold increase (P < 0.01)
Comparator Or BaselineAll-trans retinoic acid (0.025%) showing no significant increase
Quantified DifferenceStatistically significant superiority in short-term procollagen-I upregulation
ConditionsIn vivo occluded patch test (8 days) and in vitro adult human fibroblasts

Justifies the procurement of this compound over traditional retinoids for formulations requiring rapid, non-irritating dermal matrix rebuilding.

Procollagen-I Stimulation
Head-to-head
2-fold increase
P < 0.01 vs vehicle
Supports dermal matrix production assay context
In vitro adult human fibroblast model

Rapid Inhibition of Collagen-Degrading Matrix Metalloprotease-1 (MMP-1)

The compound exhibits rapid anti-protease activity by downregulating MMP-1, the primary enzyme responsible for fibrillar collagen degradation. Clinical evaluations show that concentrations as low as 0.05% to 0.2% significantly decrease MMP-1 levels within a 4-day application window[1]. In direct contrast, the benchmark all-trans retinoic acid failed to reduce MMP-1 expression within this same short-term timeframe [1].

Evidence DimensionMMP-1 (Collagenase) expression reduction
Target Compound DataSignificant decrease at 0.05% and 0.2% concentrations
Comparator Or BaselineAll-trans retinoic acid (0.025%) showing no effect
Quantified DifferenceMeasurable MMP-1 suppression achieved days faster than the retinoid baseline
Conditions4-day in vivo occluded application on photoaged skin

Provides a critical marketing and efficacy claim for anti-aging products targeting immediate protection against collagen degradation.

In Vivo Dermal Remodeling
Head-to-head
SP Increased procollagen-I, fibrillin-1; decreased MMP-1
RA Increased fibrillin-1, decreased MMP-1; no procollagen-I increase
Reported procollagen-I endpoint context vs retinoic acid comparator
8-day occluded patch test, photoaged skin (n=5)

Extreme Lipophilicity for Sustained Stratum Corneum Partitioning

The covalent conjugation of salicylic acid to phytosphingosine creates an extremely lipophilic molecule with an experimental logP of 8.1 ± 0.7, drastically higher than free salicylic acid (logP ~2.26) or typical penetration benchmarks (logP 1-3) [1]. This extreme lipophilicity requires specific formulation protocols—such as high-heat solubilization (80-90°C) in specific emollients like octyldodecanol—but ensures the active remains anchored in the lipid matrix rather than crystallizing in the aqueous phase [1].

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound Data8.1 ± 0.7
Comparator Or BaselineFree salicylic acid (~2.26) and standard penetration models (1.0 - 3.0)
Quantified Difference~5.8 log unit increase in lipophilicity vs. free acid
ConditionsFranz diffusion cell membrane permeability studies

Dictates mandatory manufacturing parameters (oil phase, high heat) while guaranteeing superior resistance to aqueous washout.

Clinical Wrinkle Reduction
Trial context
SP Reduced wrinkle depth, improved Rz/Ra (P<0.05); 10% crow's feet reduction
Placebo Vehicle control; no significant improvement
Reported wrinkle depth endpoint in half-face trial
4-week trial, n=30, optical topometry

High-Efficacy at Ultra-Low Dosages with Zero Keratolytic Irritation

Free salicylic acid typically requires inclusion rates of 1.0% to 2.0% to achieve visible skin benefits, often at the cost of dose-dependent erythema and barrier disruption [2]. Salicyloyl phytosphingosine achieves significant anti-inflammatory (IL-6 reduction) and anti-aging efficacy at ultra-low inclusion rates of 0.05% to 0.2% [1]. Furthermore, 3D reconstructed human epidermis (RHE) models confirm an absence of the irritant effects typically associated with free BHAs, yielding a comedogenicity rating of 1[2].

Evidence DimensionEffective formulation dosage and irritation
Target Compound Data0.05% - 0.2% with no 3D model irritation
Comparator Or BaselineFree salicylic acid (1.0% - 2.0% with known somatosensory irritation)
Quantified Difference10x to 40x reduction in required active concentration with improved tolerability
ConditionsIn vitro RHE models and clinical formulation guidelines

Lowers the cost-in-use per batch despite a higher raw material price, while eliminating the need for counter-irritant additives.

Aqueous Solubility
Data to verify
~1,700× lower
0.026 mg/L (SP) vs 45 mg/L (phytosphingosine)
Supports lipophilic delivery system development context
Estimated values; verify experimentally

High-Tolerance Anti-Aging Serums for Sensitive Skin

Because salicyloyl phytosphingosine outperforms retinoic acid in procollagen-I synthesis without triggering retinoid-associated dermatitis or BHA-induced barrier stripping, it is the optimal choice for premium anti-aging serums targeting sensitive demographics [1].

Barrier-Repairing Acne and Rosacea Emulsions

Leveraging its ultra-low effective dosage (0.05%–0.2%) and proven reduction of IL-6 inflammatory markers, this compound is ideally suited for dermatological emulsions where free salicylic acid would exacerbate existing erythema or barrier damage [2].

Anhydrous Lipidic Balms and W/O Creams

Given its extreme lipophilicity (logP ~8.1), salicyloyl phytosphingosine is highly compatible with water-in-oil (W/O) emulsions and anhydrous balms. Formulators can capitalize on this property by solubilizing the active in high-polarity emollients (like octyldodecanol) at 80-90°C, ensuring a stable, non-crystallizing final product [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photoaged skin model formulations
ECM protein stimulation profile
Procollagen-I and fibrillin-1 endpoint assays
Barrier function model studies
Keratinocyte differentiation promotion
Differentiation marker expression (e.g., involucrin)
Lipid-based delivery system development
Low aqueous solubility (requires carrier)
Solubility and encapsulation efficiency endpoints
Human skin model endpoint studies
Reported wrinkle depth and skin roughness endpoints
Optical profilometry and topometry validation

XLogP3

6.8

UNII

U891J4JCNH

Wikipedia

Salicyloyl phytosphingosine

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